molecular formula C19H30N2O2 B13608370 3-(2,4,6-Trimethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

3-(2,4,6-Trimethyl-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13608370
M. Wt: 318.5 g/mol
InChI Key: ZXYBOHAOFLGVRI-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a 2,4,6-trimethylphenylmethyl moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,4,6-trimethylbenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to industrial standards to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Reduced derivatives with primary or secondary amines.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl 3-[(2,4,6-trimethylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-13-9-14(2)17(15(3)10-13)11-16-12-21(8-7-20-16)18(22)23-19(4,5)6/h9-10,16,20H,7-8,11-12H2,1-6H3

InChI Key

ZXYBOHAOFLGVRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2CN(CCN2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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